

Technical Guide: Physicochemical Properties of 4-(Boc-amino)-2-hydroxypyridine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-(Boc-amino)-2-hydroxypyridine

Cat. No.: B573153

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties of the chemical compound **4-(Boc-amino)-2-hydroxypyridine**, also referred to as tert-butyl (2-hydroxypyridin-4-yl)carbamate. Due to its role as a valuable intermediate in organic synthesis, particularly in the development of pharmaceutical agents, a thorough understanding of its properties is essential. This document compiles available data, provides a detailed synthetic protocol, and presents a logical workflow for its preparation.

Core Physicochemical Properties

Quantitative data for **4-(Boc-amino)-2-hydroxypyridine** is primarily based on its molecular formula and calculated values, with limited experimentally determined properties publicly available. The following table summarizes its core identifiers and properties.

Property	Value	Source
IUPAC Name	tert-butyl N-(2-oxo-1H-pyridin-4-yl)carbamate	
CAS Number	1363383-37-2	[1]
Molecular Formula	C ₁₀ H ₁₄ N ₂ O ₃	[1]
Molecular Weight	210.23 g/mol	[1] [2]
Canonical SMILES	CC(C) (C)OC(=O)NC1=CC(=O)NC=C 1	
InChI Key	DRZYCRFOGWMEES- UHFFFAOYSA-N	[3]
Appearance	Solid (predicted)	[4]
Melting Point	Not available	
Boiling Point	Not available	
Solubility	Good solubility in common organic solvents such as dichloromethane and N,N-dimethylformamide (DMF) is expected. Limited solubility in water is predicted due to the hydrophobic Boc protecting group.	[5]
pKa	Not available	
LogP (calculated)	1.9	[3]

Comparative Physicochemical Data of Precursor and Related Analogs

To provide context for the properties of **4-(Boc-amino)-2-hydroxypyridine**, the following table details the experimentally determined physicochemical properties of its precursor, 4-amino-2-

hydroxypyridine, and other related aminopyridine and hydroxypyridine isomers.

Compound	Molecular Formula	Molecular Weight (g/mol)	Melting Point (°C)	Boiling Point (°C)	pKa
4-Amino-2-hydroxypyridine	C ₅ H ₆ N ₂ O	110.11	219-221	310.7 (Predicted)	11.49 (Predicted)
4-Aminopyridine	C ₅ H ₆ N ₂	94.11	155-158	273	9.11
2-Aminopyridine	C ₅ H ₆ N ₂	94.11	57.5-58.1	210.6	6.86
2-Hydroxypyridine	C ₅ H ₅ NO	95.10	105-107	281	11.7 (Acidic) / 2.43 (Basic)

Experimental Protocols

Synthesis of 4-(Boc-amino)-2-hydroxypyridine

The synthesis of **4-(Boc-amino)-2-hydroxypyridine** is typically achieved through the protection of the amino group of 4-amino-2-hydroxypyridine using di-tert-butyl dicarbonate ((Boc)₂O). This reaction is a standard procedure in organic chemistry for the introduction of the tert-butoxycarbonyl (Boc) protecting group onto an amine.

Materials:

- 4-amino-2-hydroxypyridine
- Di-tert-butyl dicarbonate ((Boc)₂O)
- Solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM))

- Base (e.g., Triethylamine (TEA), Sodium bicarbonate)
- Water
- Ethyl acetate
- Brine

Procedure:

- Dissolution: Dissolve 4-amino-2-hydroxypyridine in a suitable solvent such as THF or DCM in a reaction flask.
- Addition of Base: Add a base, such as triethylamine or sodium bicarbonate, to the solution. The base acts as a scavenger for the acid byproduct of the reaction.
- Addition of (Boc)₂O: Slowly add a solution of di-tert-butyl dicarbonate in the same solvent to the reaction mixture at room temperature with stirring.
- Reaction Monitoring: Monitor the progress of the reaction using an appropriate technique, such as Thin Layer Chromatography (TLC), until the starting material is consumed.
- Work-up:
 - Quench the reaction by adding water.
 - Extract the aqueous layer with an organic solvent like ethyl acetate.
 - Combine the organic layers and wash with water and then brine to remove any remaining impurities.
- Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.
- Purification: Purify the crude product by column chromatography on silica gel to yield pure **4-(Boc-amino)-2-hydroxypyridine**.

Mandatory Visualizations

Synthesis Workflow of 4-(Boc-amino)-2-hydroxypyridine

The following diagram illustrates the general workflow for the synthesis of **4-(Boc-amino)-2-hydroxypyridine** from its precursor, 4-amino-2-hydroxypyridine.

[Click to download full resolution via product page](#)

Caption: Synthetic route for **4-(Boc-amino)-2-hydroxypyridine**.

Biological Activity and Signaling Pathways

Currently, there is a lack of specific studies in the public domain detailing the biological activity or the involvement of **4-(Boc-amino)-2-hydroxypyridine** in any specific signaling pathways. Aminopyridine derivatives, in general, are known to have a wide range of biological activities, including acting as potassium channel blockers.^{[6][7]} However, the introduction of the Boc protecting group significantly alters the molecule's properties, and its primary utility is as a synthetic intermediate for the creation of more complex molecules for biological evaluation. Further research is required to elucidate any intrinsic biological functions of this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-(Boc-aMino)-2-hydroxypyridine | 1363383-37-2 [chemicalbook.com]
- 2. tert-Butyl (3-hydroxypyridin-2-yl)carbamate | C10H14N2O3 | CID 20624431 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-(Boc-amino)pyridine | C10H14N2O2 | CID 9990210 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-Aminopyridine | NH2C5H4N | CID 10439 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-(Boc-amino)pyridine Manufacturer & Supplier in China | Properties, Applications, Safety Data, Price [pipzine-chem.com]
- 6. Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07438F [pubs.rsc.org]
- 7. 4-Aminopyridine | 504-24-5 [chemicalbook.com]
- To cite this document: BenchChem. [Technical Guide: Physicochemical Properties of 4-(Boc-amino)-2-hydroxypyridine]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b573153#4-boc-amino-2-hydroxypyridine-physicochemical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com